molecular formula C16H21N3O2 B7437675 2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one

2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one

Numéro de catalogue B7437675
Poids moléculaire: 287.36 g/mol
Clé InChI: HTFQOPIBTMEYJI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one, also known as CPQA, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit inhibitory effects on several protein kinases, making it a promising candidate for the treatment of various diseases.

Mécanisme D'action

2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one exerts its inhibitory effects on protein kinases by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cell proliferation and survival, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory effects on several protein kinases, leading to the suppression of tumor growth and inflammation. It has also been shown to induce apoptosis in cancer cells, further highlighting its potential as a therapeutic agent.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one is its potent inhibitory effects on several protein kinases, making it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to administer in vivo.

Orientations Futures

There are several potential future directions for the study of 2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one. One area of research could focus on the development of more potent and selective inhibitors of specific protein kinases. Another potential direction could be the investigation of this compound in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Additionally, further studies could be conducted to investigate the potential use of this compound in the treatment of other diseases, such as inflammation and autoimmune disorders.

Méthodes De Synthèse

The synthesis of 2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one involves several steps, including the reaction of 2-amino-4-cyclopropyl-6-(2-hydroxyethyl)quinazoline with 2-bromo-1-cyclopropylpropane in the presence of a palladium catalyst. The resulting intermediate is then subjected to further reactions to yield the final product.

Applications De Recherche Scientifique

2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit inhibitory effects on several protein kinases, including EGFR, PDGFR, and VEGFR, which are known to play a role in the development and progression of various diseases such as cancer and inflammation. This compound has also been shown to exhibit anti-tumor activity in preclinical studies.

Propriétés

IUPAC Name

2-(2-cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11(12-6-7-12)10-17-16-18-14-5-3-2-4-13(14)15(21)19(16)8-9-20/h2-5,11-12,20H,6-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFQOPIBTMEYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC2=CC=CC=C2C(=O)N1CCO)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.